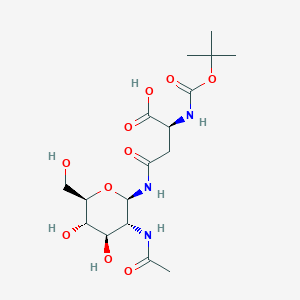
Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine is a useful research compound. Its molecular formula is C17H29N3O10 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine, commonly referred to as GlcNAc-Asn, is a glycosylated amino acid derivative that has garnered attention in biochemical and pharmaceutical research. This compound is characterized by its unique structure, which combines elements of both carbohydrate and amino acid chemistry. Its biological activity is of particular interest due to its potential applications in drug development, particularly in the treatment of glycosylation disorders and other metabolic conditions.
The chemical formula for this compound is C17H29N3O10 with a molecular weight of 435.43 g/mol. It has a melting point of 213°C, indicating its stability under various conditions. The compound's structure can be represented as follows:
- IUPAC Name : (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
- CAS Number : 137255-40-4
- PubChem CID : 11004598
Structural Formula
The structural representation can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₉N₃O₁₀ |
| Molecular Weight | 435.43 g/mol |
| Melting Point | 213°C |
| Color | White |
This compound exhibits several biological activities primarily attributed to its glycosylation properties. Glycosylation plays a crucial role in protein folding, stability, and cell signaling processes. The presence of the N-acetylglucosamine (GlcNAc) moiety enhances the solubility and bioavailability of peptides and proteins.
Key Biological Activities:
- Enzyme Inhibition : Research indicates that GlcNAc-Asn can inhibit specific glycosidases, which are enzymes that hydrolyze glycosidic bonds. This inhibition can modulate metabolic pathways involved in glycoprotein synthesis.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by affecting the glycosylation status of cell surface receptors, thereby altering their activity and downstream signaling events.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of GlcNAc-Asn exhibit antimicrobial activity against certain pathogens, potentially offering a new avenue for therapeutic development.
Case Study 1: Aspartylglycosaminuria
A notable application of this compound is in the diagnosis and monitoring of aspartylglycosaminuria (AGU), a lysosomal storage disorder. A study demonstrated that the compound could be detected in urine samples using gas chromatography-mass spectrometry (GC-MS) after permethylation, providing a sensitive method for confirming AGU diagnoses .
Case Study 2: Glycoprotein Analysis
Another significant finding involves its use in analyzing glycoproteins. Researchers applied GlcNAc-Asn to assess the carbohydrate-peptide linkage in glycoproteins through partial acid hydrolysis followed by mass spectrometric analysis . This method allows for detailed characterization of glycoprotein structures, essential for understanding their biological functions.
Table of Biological Activities
特性
IUPAC Name |
(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O10/c1-7(22)18-11-13(25)12(24)9(6-21)29-14(11)20-10(23)5-8(15(26)27)19-16(28)30-17(2,3)4/h8-9,11-14,21,24-25H,5-6H2,1-4H3,(H,18,22)(H,19,28)(H,20,23)(H,26,27)/t8-,9+,11+,12+,13+,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKMLCHQJOPFTE-WBXKCMFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451515 |
Source


|
| Record name | Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-Boc-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137255-40-4 |
Source


|
| Record name | Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-Boc-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














